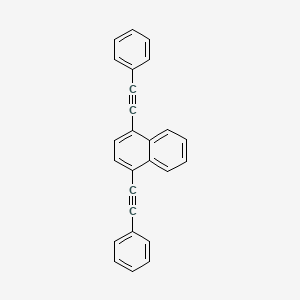

1,4-Bis(phenylethynyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73888-61-6 |

|---|---|

Molecular Formula |

C26H16 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,4-bis(2-phenylethynyl)naphthalene |

InChI |

InChI=1S/C26H16/c1-3-9-21(10-4-1)15-17-23-19-20-24(26-14-8-7-13-25(23)26)18-16-22-11-5-2-6-12-22/h1-14,19-20H |

InChI Key |

HYPAPFJETRODRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)C#CC4=CC=CC=C4 |

Origin of Product |

United States |

Significance of Arylene Ethynylene Architectures in Conjugated Systems Research

Arylene-ethynylene architectures, characterized by alternating aromatic (arylene) and acetylene (B1199291) (-C≡C-) units, form a fundamental class of π-conjugated systems. The significance of these structures in research lies in their exceptional electronic and photophysical properties. The linear, rigid nature of the ethynyl (B1212043) linkages ensures a high degree of π-electron delocalization along the molecular backbone. This delocalization is a key factor in their ability to transport charge carriers, making them promising materials for organic electronics.

The electronic properties of arylene-ethynylene systems can be finely tuned by modifying the aromatic units. For instance, incorporating different aromatic or heteroaromatic rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing their optical and electronic characteristics. This tunability allows for the rational design of materials with specific absorption and emission spectra, as well as tailored charge transport capabilities.

Furthermore, the rigid, rod-like structure of many arylene-ethynylene oligomers and polymers promotes self-assembly into ordered structures, such as liquid crystalline phases. This property is crucial for the fabrication of high-performance organic electronic devices, where molecular alignment can significantly enhance charge mobility.

Historical Context and Evolution of Phenylethynylnaphthalene Derivatives in Organic Electronic and Photonic Studies

Palladium-Catalyzed Cross-Coupling Protocols

The Sonogashira coupling reaction stands as the most prominent and widely utilized method for the synthesis of arylalkynes, including this compound. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Mechanism and Optimization Strategies

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,4-dihalonaphthalene). Simultaneously, the terminal alkyne (e.g., phenylacetylene) reacts with the copper(I) salt in the presence of a base to form a copper acetylide species. youtube.com This copper acetylide then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the palladium center yields the desired arylakyne and regenerates the active palladium(0) catalyst. libretexts.org

Optimization of the Sonogashira reaction is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). Key parameters for optimization include the choice of palladium precursor, ligands, copper source, base, and solvent. For instance, the coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene has been shown to proceed smoothly in quantitative yield under specific conditions. nih.gov However, the presence of a copper catalyst can sometimes be detrimental for less active aryl halides. nih.gov Copper-free Sonogashira protocols have been developed to address this issue, often employing more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. wikipedia.orgnih.gov The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly used. lucp.net

Ligand and Catalyst System Engineering for Enhanced Yields and Selectivity

The nature of the ligand on the palladium center plays a pivotal role in the efficiency and selectivity of the Sonogashira coupling. Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective but may require higher catalyst loadings. libretexts.org The development of more sophisticated ligand systems has led to significant improvements.

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type ligands (e.g., SPhos), have been shown to enhance the rate of both oxidative addition and reductive elimination, leading to higher turnover numbers and the ability to couple less reactive aryl chlorides. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the Sonogashira reaction. wikipedia.org Their strong σ-donating ability stabilizes the palladium center and promotes catalytic activity. For example, bulky phenanthracenyl imidazolium-derived carbene ligands have been successfully used in copper-free Sonogashira couplings. nih.gov

The choice of the palladium precatalyst can also be engineered for better performance. For instance, air-stable, monoligated precatalysts like [DTBNpP]Pd(crotyl)Cl have been shown to be highly effective for room-temperature, copper-free Sonogashira reactions of challenging aryl bromides. nih.gov

| Catalyst System | Substrate | Conditions | Yield (%) | Reference |

| Pd(OAc)₂/CuI/Dabco | Terminal Alkynes | Air | Moderate to Excellent | nih.gov |

| Pd(PPh₃)₂Cl₂/CuI | Aryl Halides/Terminal Alkynes | Amine base | Good to Excellent | researchgate.net |

| Pd(CH₃CN)₂Cl₂/CuI | Tetrahalogenated Naphthalene/Phenylacetylene | Not specified | Not specified | researchgate.net |

| SPhos Pd G2/DABCO | N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid/Phenylacetylene | Vibratory Ball Mill | Not specified | researchgate.net |

Alternative Alkynylation Approaches

While the Sonogashira coupling is the workhorse for synthesizing arylalkynes, other methods provide viable alternatives, particularly in specific contexts.

Double-Elimination Reactions for Extended π-Conjugation

Alkynes can be synthesized through the double dehydrohalogenation of vicinal or geminal dihalides. youtube.com This method can be conceptually applied to the synthesis of this compound by starting from a suitably substituted tetralin derivative. The process would involve the di-halogenation of a precursor followed by a double elimination reaction using a strong base, such as sodium amide (NaNH₂), to form the two triple bonds. youtube.com This E2 elimination reaction typically requires two equivalents of the base for each triple bond formed. youtube.com While a powerful method for generating alkynes, controlling the regioselectivity of the initial halogenation and the harsh reaction conditions of the elimination step can be challenging.

Application of Lithium Acetylides in C-C Bond Formation

Lithium acetylides, generated by the deprotonation of terminal alkynes with organolithium reagents like n-butyllithium, are potent nucleophiles for C-C bond formation. In principle, this compound could be synthesized by reacting a 1,4-dihalonaphthalene with two equivalents of lithium phenylacetylide. This approach avoids the use of palladium and copper catalysts. However, the direct substitution of aryl halides with lithium acetylides can be challenging and may require specific conditions or activated substrates. Research has shown the successful cross-coupling of benzyl (B1604629) bromides with lithium acetylides, highlighting their potential in C(sp³)-C(sp) bond formation. rug.nl Further investigation is needed to optimize this method for the direct alkynylation of the naphthalene core.

Regioselective Functionalization and Substituent Incorporation

The synthesis of derivatives of this compound with specific substituent patterns is crucial for tuning their electronic and photophysical properties. Regioselective functionalization can be achieved by employing substrates with pre-installed functional groups or by the selective reaction at specific positions of the naphthalene core.

A key strategy for synthesizing unsymmetrical derivatives is the stepwise Sonogashira coupling on a dihalonaphthalene substrate. This takes advantage of the different reactivities of various halogen substituents on the aromatic ring. For instance, the higher reactivity of an iodo-substituent compared to a bromo- or chloro-substituent allows for a selective first coupling at the iodo-position, followed by a second coupling at the less reactive halogen under more forcing conditions. beilstein-journals.org This stepwise approach enables the introduction of two different phenylethynyl groups or other functional moieties at the 1- and 4-positions of the naphthalene ring.

Furthermore, the synthesis of substituted this compound derivatives can be achieved by using appropriately substituted phenylacetylenes in the Sonogashira coupling reaction with 1,4-dihalonaphthalene. This allows for the incorporation of a wide variety of functional groups onto the terminal phenyl rings, thereby modulating the electronic properties of the final molecule. For example, a range of 1,4-bis(phenylethynyl)benzene derivatives with different substituents have been synthesized using this approach. mdpi.com

| Precursor | Reagent | Method | Product | Significance |

| 1,4-Dihalonaphthalene | Substituted Phenylacetylene | Sonogashira Coupling | Substituted this compound | Introduction of functional groups on the terminal phenyl rings. |

| 1-Iodo-4-bromonaphthalene | 1. Phenylacetylene 2. Substituted Phenylacetylene | Stepwise Sonogashira Coupling | Unsymmetrical 1,4-Bis(arylethynyl)naphthalene | Controlled synthesis of asymmetrically substituted derivatives. |

| 5-Substituted-1,2,3-triiodobenzene | Arylacetylenes | Regioselective Sonogashira Coupling | 2,3-Diiodinated diphenylacetylene (B1204595) derivatives | Demonstrates high regioselectivity in polyhalogenated systems. nih.gov |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the this compound system can be precisely controlled through the addition of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These groups can be incorporated into either the naphthalene core or the peripheral phenyl rings.

The synthesis of derivatives with EWGs has been demonstrated through several pathways. For instance, a one-pot domino process for producing diamino-substituted naphthalenes utilizes aryl halides substituted with EWGs like nitro (–NO₂) and cyano (–CN) groups, which result in moderate product yields. thieme-connect.com The introduction of a nitro group, an EWG, onto a related naphthalene derivative was found to dramatically decrease its fluorescence efficiency. tandfonline.com The synthesis of these compounds often starts from halogenated precursors, such as 1-iodo-5-nitronaphthalene, which then undergo coupling reactions. tandfonline.com Similarly, cyano groups have been successfully introduced onto a 2,6-disubstituted naphthalene bisimide core, starting from 2,6-dibromonaphthalene (B1584627) tetracarboxylic dianhydride, significantly altering the molecule's reduction potentials. researchgate.net

Conversely, the introduction of EDGs can present synthetic challenges. In one reported synthesis, the use of 1-bromo-4-methoxybenzene, which contains an electron-donating methoxy (B1213986) group, resulted in a very low yield of the desired naphthalene product, attributed to the group's unsuitability for the nucleophilic attack step in the proposed mechanism. thieme-connect.com However, other strategies have been successful. For example, oligomers featuring the electron-donating 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) fragment have been synthesized. These systems can bear additional arylethynyl substituents with either EDGs or EWGs, creating "push-pull" or D-π-A-π-A-π-D type structures upon protonation. beilstein-journals.orgnih.gov

Table 1: Examples of Substituted Naphthalene Derivatives and Synthetic Observations

| Substituent Group | Group Type | Synthetic Precursor Example | Key Observation | Reference |

|---|---|---|---|---|

| Nitro (–NO₂) | Electron-Withdrawing | 1-Iodo-5-nitronaphthalene | Yielded derivatives with dramatically decreased fluorescence efficiency. tandfonline.com | tandfonline.com |

| Cyano (–CN) | Electron-Withdrawing | Aryl halides with -CN | Participated in a one-pot synthesis to give moderate yields (36–63%). thieme-connect.com | thieme-connect.com |

| Methoxy (–OCH₃) | Electron-Donating | 1-Bromo-4-methoxybenzene | Resulted in very low, un-isolatable yield in a specific one-pot synthesis. thieme-connect.com | thieme-connect.com |

| Dimethylamino (DMAN) | Electron-Donating | 2-Ethynyl-7-(arylethynyl)-1,8-bis(dimethylamino)naphthalene | Successfully used as a core for creating complex oligomers. nih.gov | nih.gov |

Impact of Alkyl, Alkoxy, and Halogenated Substituents on Synthetic Pathways

The incorporation of alkyl, alkoxy, and halogen substituents is a common strategy to modify the physical properties, such as solubility and liquid crystallinity, of this compound derivatives. tandfonline.comnih.gov

Halogenated substituents, particularly fluorine, are frequently used. A range of 1,4-bis(phenylethynyl)benzene derivatives featuring different numbers of fluorine atoms on the benzene (B151609) rings have been synthesized to investigate their liquid crystal properties. nih.govnih.gov The synthesis of halogen-bearing naphthalene derivatives can also be achieved via one-pot methods involving the reaction of an aromatic ketimine, a bromobenzaldehyde, and an olefin, tolerant of various ester and amide groups. researchgate.net The reactivity of aryl halides in Sonogashira couplings is dependent on the halogen, with the reaction rate generally following the trend: I > Br > Cl. wikipedia.org This differential reactivity allows for selective couplings. For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

Alkoxy groups are introduced to enhance solubility and influence molecular packing. tandfonline.comnih.gov The synthesis of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives with 2,5-dialkoxy substituents on the central benzene ring has been reported to improve solubility, a key factor for their potential use as monomers. tandfonline.com In the context of strained cyclophanes, alkoxy groups have been shown to stabilize the molecule through donor-acceptor interactions. nih.gov However, the presence of alkoxy groups can also complicate reactions; for example, alkoxy-substituted paracyclophanediene monomers have shown varying tendencies to undergo ring-opening metathesis polymerization (ROMP). researchgate.net

Alkyl groups are also incorporated to improve solubility and modify material properties. Syntheses of 1,4-bis(phenylethynyl)benzene derivatives with terminal alkyl chains have been successfully carried out. nih.govnih.gov In the synthesis of naphthalene-based poly(arylene ether-ketone), methyl groups on the naphthalene core were found to sterically inhibit coplanarity between aromatic planes. capes.gov.br

Table 2: Impact of Substituents on Synthetic Pathways and Properties

| Substituent Type | Example | Synthetic Impact | Resulting Property | Reference |

|---|---|---|---|---|

| Halogen | Fluorine | Synthesized via Sonogashira coupling of fluorinated phenyl precursors. nih.gov | Modifies liquid crystal behavior. nih.govnih.gov | nih.govnih.gov |

| Alkoxy | 2,5-Dialkoxy | Introduced on the 1,4-diethynylbenzene (B1207667) precursor prior to coupling. tandfonline.com | Improves solubility of resulting monomers. tandfonline.com | tandfonline.com |

| Alkyl | Terminal alkyl chains | Incorporated on the phenylethynyl reactant before coupling. nih.gov | Affects thermal behavior and phase transitions. nih.gov | nih.gov |

| Halogen | Chlorine, Bromine | Used as leaving groups in nucleophilic substitution on a naphthoquinone scaffold. nih.gov | Electron-withdrawing nature promotes cytotoxicity. nih.gov | nih.gov |

Synthesis of Precursors and Monomers for Oligomeric and Polymeric Architectures

The this compound framework serves as an excellent building block for creating larger, conjugated oligomers and polymers with applications in organic electronics and materials science. tandfonline.comnih.gov The synthesis of well-defined monomers is the critical first step in constructing these advanced materials.

A key strategy involves the synthesis of novel monomers based on linear 1,4-phenylethynyl or 1,5-naphthylethynyl subunits. tandfonline.com For example, a series of 1,4-bis(naphthalen-1-ylethynyl)benzene derivatives were synthesized as potential monomers. The synthetic route involved the Sonogashira coupling of precursors like 1-iodonaphthalene (B165133) and 1,4-diethynylbenzene, with careful consideration given to the introduction of solubilizing alkoxy groups. tandfonline.com The solubility of these monomers is a crucial parameter for successful polymerization. tandfonline.com

Another approach to creating precursors for polymeric structures is through cycloaddition reactions. The synthesis of 1,2,3,4-naphthalene diimides, which are electron-deficient aromatic compounds, has been achieved through a [2+2+2] cycloaddition to build the core tetracarbonyl-derivatized naphthalene scaffold, followed by imidization. beilstein-journals.orgbeilstein-journals.org These diimides are valuable building blocks for polyimides and other electronically active polymers. beilstein-journals.org

Furthermore, bis-Sonogashira cross-coupling reactions provide an efficient route to long-chain molecules that can serve as precursors. This method has been used to synthesize phenylene-modified 1,ω-diols, which are important in supramolecular chemistry and could be precursors for polyesters or polyethers. researchgate.net The development of hole transport polymers has also been achieved through the polyaddition of monomers like N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine with divinyl benzene, demonstrating another pathway from small-molecule precursors to functional polymers. researchgate.net

Electronic Structure and Advanced Theoretical Investigations of 1,4 Bis Phenylethynyl Naphthalene

Density Functional Theory (DFT) Calculations and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of the electronic structure of medium to large-sized molecules like 1,4-bis(phenylethynyl)naphthalene. It offers a balance between computational cost and accuracy for determining ground-state properties, including the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of a molecule. irjweb.com A small HOMO-LUMO gap is indicative of low chemical stability and high chemical reactivity, as it is energetically more favorable to remove electrons from a low-lying HOMO or add them to a high-lying LUMO. irjweb.com For conjugated systems, this gap is analogous to the electronic band gap in semiconductors.

The general trend observed in such systems is that increasing the extent of π-conjugation consistently lowers the HOMO-LUMO gap. This principle is fundamental to tuning the electronic and optical properties of organic materials for specific applications.

The structure of this compound, featuring a central naphthalene (B1677914) unit flanked by two phenylethynyl arms, facilitates extensive electron delocalization across the entire molecule. The π-orbitals of the naphthalene, the acetylenic triple bonds, and the phenyl rings overlap to form a continuous conjugated system. This delocalization is a key feature of its electronic structure.

Upon electronic excitation, a significant redistribution of charge density can occur. Studies on the closely related molecule 1-(phenylethynyl)naphthalene (B3041897) (1-PEN) using ab initio methods (CC2) have shown that electron density shifts from the naphthyl moiety to the phenyl ring during the transition to the lowest excited singlet state. researchgate.net This charge-transfer character results in an increased dipole moment in the excited state compared to the ground state. researchgate.net It is highly probable that a similar phenomenon occurs in this compound, where the extended conjugation would facilitate charge separation and redistribution between the central naphthalene core and the terminal phenyl groups upon photoexcitation. This property is crucial for applications in areas like organic photovoltaics and non-linear optics.

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation (XC) functional. While widely used, many common functionals face challenges in accurately predicting electronic properties like the HOMO-LUMO gap.

For instance, studies on 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), a structurally analogous molecule, have shown that DFT calculations can overestimate torsional barriers. researchgate.net More critically, the HOMO-LUMO gap derived from the energies of Kohn-Sham orbitals is often significantly underestimated by common XC functionals. unl.edu This discrepancy is largely attributed to the self-interaction error inherent in many functionals. reddit.com

The popular B3LYP functional, which incorporates a fixed 20% of Hartree-Fock (HF) exchange, often provides reasonable geometries but can be inaccurate for energy gaps. reddit.com The calculated gap is highly sensitive to the amount of exact HF exchange included in the functional. reddit.com Functionals with a low percentage of HF exchange tend to produce smaller gaps, while range-separated functionals (e.g., wB97X-D) or methods that calculate the gap from total energy differences (a delta-SCF or ΔSCF approach) are often more reliable for predicting fundamental gaps. reddit.com For example, in studies of 1,4-benzenedithiol, standard DFT calculations underestimated the gap, while HF methods overestimated it, highlighting the need for careful functional selection or scaling procedures to align with experimental values. unl.edu Therefore, for a quantitative prediction of the electronic properties of this compound, a critical evaluation and benchmarking of different XC functionals would be necessary.

| Methodology | Strengths | Weaknesses for Gap Prediction | Relevant Molecules Studied |

| DFT (B3LYP) | Good for geometries, computationally efficient. | Often underestimates HOMO-LUMO gap due to self-interaction error. unl.edureddit.com | Naphthalene Derivatives researchgate.net, 1,4-Benzenedithiol unl.edu |

| Hartree-Fock (HF) | Includes exact exchange. | Substantially overestimates HOMO-LUMO gap due to lack of electron correlation. unl.edu | 1,4-Benzenedithiol unl.edu |

| Range-Separated DFT (e.g., wB97X-D) | Mitigates self-interaction error. | Can yield unreasonably large gaps in some cases. reddit.com | Organic Dyes reddit.com |

| ΔSCF | Based on total energy differences, more physically sound. | More computationally intensive. | General approach reddit.com |

Multi-Reference Quantum Chemical Approaches for Excited State Characterization

While DFT is powerful for ground-state properties, describing the excited states of highly conjugated molecules often requires more advanced methods that can handle strong electron correlation and near-degeneracies between electronic states. Multi-reference methods are designed for this purpose.

The Complete Active Space Self-Consistent Field (CASSCF) method is a robust approach for obtaining a qualitatively correct description of the electronic wave functions of molecules with significant static correlation, which is common in excited states or at stretched geometries. CASSCF involves selecting a subset of "active" electrons and orbitals (the active space) that are most important for the chemical process of interest and treating the electron correlation within this space with full configuration interaction.

For systems like this compound, the active space would typically include the π-orbitals of the entire conjugated system. CASSCF calculations are essential for correctly describing the character of different excited states (e.g., distinguishing between locally excited and charge-transfer states) and for locating and characterizing conical intersections, which are critical for understanding photochemical reaction pathways. While specific CASSCF studies on this compound are not prominent in the literature, the methodology has been successfully applied to understand the photophysics of related systems like the naphthalene radical cation. researchgate.net

The CASSCF method, while providing a good qualitative picture, often lacks the dynamic electron correlation needed for quantitative accuracy in energies. To remedy this, second-order perturbation theory can be applied to the CASSCF wave function, a method known as MRMP2 (Multi-Reference Møller-Plesset) or CASPT2 (Complete Active Space with Second-Order Perturbation Theory).

This approach has proven effective for predicting the excitation energies of complex conjugated molecules. A key study on a derivative of 1,4-bis(phenylethynyl)benzene demonstrated that MRMP2, based on a CASSCF wave function with a large active space, could reasonably reproduce experimental low-lying excitation energies. This success underscores the power of multi-reference perturbation theory to provide quantitative agreement with experimental data where less expensive methods like time-dependent DFT (TD-DFT) with standard functionals might fail. Given the structural and electronic similarity, it is expected that the MRMP2/CASSCF approach would be a suitable and accurate method for predicting the excitation energies of this compound.

Conformation-Electronic Property Relationships

The spatial arrangement of the phenyl and naphthyl rings in this compound is a critical determinant of its electronic behavior. Theoretical calculations provide insight into the molecule's conformational flexibility and its impact on the electronic states.

The rotation of the two phenylethynyl groups relative to the central naphthalene core gives rise to different rotational isomers, or conformers. The energy required to rotate these groups is known as the torsional barrier. While specific torsional barrier calculations for this compound are not extensively reported, data from analogous molecules provide valuable insights.

For the closely related molecule 1-(phenylethynyl)naphthalene (1-PEN), spectroscopic investigations have identified the fundamental frequency of the torsional motion to be approximately 6 cm⁻¹ in the ground electronic state (S₀) and 17 cm⁻¹ in the first excited state (S₁). researchgate.net Another relevant comparison can be made with 1,4-bis(phenylethynyl)benzene (BPEB), which is a structural analogue. For BPEB, the ground-state barrier to rotation of the outer phenyl rings has been estimated to be in the range of 220-235 cm⁻¹. researchgate.net Quantum-chemical calculations on BPEB have shown that the energy barrier for the torsion of an outer phenyl ring is approximately 0.032 eV (about 258 cm⁻¹), while the rotation of the inner ring (relative to the other phenyl ring) is calculated to be higher, around 0.068 eV (about 548 cm⁻¹). nsf.gov It is important to note that Density Functional Theory (DFT) calculations have been found to sometimes overestimate these torsional barriers. researchgate.net

These findings suggest that for this compound, there is a relatively low energy barrier to the rotation of the phenylethynyl groups, allowing for the existence of various rotational isomers at room temperature. The molecule is not rigidly planar, and the phenyl rings are likely twisted out of the plane of the naphthalene core in the ground state.

Table 1: Torsional Barrier and Motion Data for Analogous Compounds

| Compound | Parameter | Value | Method |

| 1-(Phenylethynyl)naphthalene | Torsional Fundamental (S₀) | ~6 cm⁻¹ | Spectroscopic |

| 1-(Phenylethynyl)naphthalene | Torsional Fundamental (S₁) | ~17 cm⁻¹ | Spectroscopic |

| 1,4-Bis(phenylethynyl)benzene | Rotational Barrier | 220-235 cm⁻¹ | Spectroscopic |

| 1,4-Bis(phenylethynyl)benzene | Torsional Barrier (outer ring) | ~258 cm⁻¹ | Calculated |

| 1,4-Bis(phenylethynyl)benzene | Torsional Barrier (inner ring) | ~548 cm⁻¹ | Calculated |

The degree of planarity in conjugated molecules like this compound significantly influences their electronic states and, consequently, their photophysical properties. A more planar conformation generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which corresponds to a red-shift in the absorption and emission spectra.

Studies on the related molecule 1-(phenylethynyl)naphthalene have revealed that its excited state structure is planar, with the primary geometric changes upon excitation occurring in the naphthalene part of the molecule. researchgate.net Similarly, investigations of 1,4-bis(phenylethynyl)benzene have shown that it can adopt a nearly planar conformation when aligned in stretched polyethylene. ruc.dk Twisting in oligo(phenyleneethynylene) (OPE) systems, which are structurally related, has been shown to reduce the oscillator strength of the HOMO-LUMO transition. nih.gov This indicates that deviations from planarity can decrease the probability of light absorption and emission.

The rigidity of the molecular framework contributes to high quantum yields and excellent photostability, which are desirable properties for materials used in optoelectronic devices. The rigid structure of this compound helps to minimize non-radiative decay pathways, thus enhancing its fluorescence efficiency.

Global Chemical Reactivity Descriptors and Molecular Electrostatic Potentials

Global chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include chemical hardness, chemical softness, electronegativity, chemical potential, and the electrophilicity index. They are calculated from the energies of the HOMO and LUMO and help in understanding the relationship between the structure, stability, and global chemical reactivity of compounds.

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red areas represent negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials. researchgate.net For a molecule like this compound, an MEP map would likely show the π-electron-rich regions of the naphthalene and phenyl rings as areas of negative potential, making them susceptible to electrophilic attack.

Table 2: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Measure of electrophilic power |

| I = Ionization Potential, A = Electron Affinity |

Topological Considerations in Optoelectronic Properties: Linear vs. Graphyne Substructures

The arrangement of the phenylethynyl and naphthalene units in a larger network can significantly impact the optoelectronic properties. This compound can be considered a linear building block for larger conjugated systems. An alternative topology involves incorporating such units into two-dimensional graphyne-like structures. Graphynes are 2D carbon allotropes containing both sp- and sp²-hybridized carbon atoms, which creates a porous and highly π-conjugated network. rsc.org

Theoretical studies on graphdiyne, a type of graphyne, indicate that it is a semiconductor with a natural band gap. researchgate.netnih.gov The electronic properties of graphynes can be tuned, for example, by applying mechanical strain. nih.gov In contrast to the typically metallic or semi-metallic nature of graphene, the presence of acetylenic linkages in graphynes opens up a band gap, which is crucial for applications in electronics and optoelectronics. researchgate.net

A linear chain of this compound units would primarily exhibit one-dimensional charge transport. In contrast, a graphyne-like substructure built from these units would allow for two-dimensional charge delocalization and transport. This difference in topology is expected to lead to distinct optoelectronic properties. The graphyne-like structure could potentially offer advantages in terms of charge carrier mobility and light absorption characteristics compared to its linear counterpart. The porous nature of graphyne structures could also be beneficial for applications in sensing and catalysis. rsc.org

Photophysical Phenomena and Excited State Dynamics of 1,4 Bis Phenylethynyl Naphthalene

Electronic Absorption and Fluorescence Emission Spectroscopy

The electronic spectra of 1,4-bis(phenylethynyl)naphthalene are characterized by strong absorption and emission bands in the ultraviolet and visible regions, respectively. These transitions are primarily of a π-π* nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are distributed across the conjugated framework of the naphthalene (B1677914) core and the phenylethynyl arms.

Solvent Effects on Optical Spectra and Solvatochromism

The absorption and fluorescence spectra of this compound are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited states of the molecule. Generally, polar solvents will stabilize a polar excited state more than a less polar ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Excited State Relaxation Pathways

Following photoexcitation, the this compound molecule can relax back to the ground state through several competing pathways, both radiative and non-radiative.

Fluorescence Break-off and the Role of Dark πσ* States

Fluorescence quenching, or the reduction in fluorescence intensity, can occur through various mechanisms. One such pathway involves "fluorescence break-off," which can be mediated by the involvement of non-emissive or "dark" excited states. In some aromatic molecules, low-lying πσ* states, which are generally non-fluorescent, can be populated from the initially excited ππ* state. These dark states are characterized by an electron being promoted to a σ* anti-bonding orbital, often leading to bond dissociation or rapid non-radiative decay to the ground state. wikipedia.org The term "dark state" in atomic and molecular physics refers to a state that cannot absorb or emit photons. wikipedia.orgarxiv.orgaps.orgyoutube.comarxiv.org The presence of such states provides an efficient non-radiative decay channel, thus "breaking off" the fluorescence process. The efficiency of this process is highly dependent on the energy gap and the coupling between the ππ* and πσ* states.

Intersystem Crossing and Triplet State Formation

Another crucial non-radiative decay pathway is intersystem crossing (ISC), a spin-forbidden transition from an excited singlet state (S1) to a triplet state (T1). wikipedia.org The probability of ISC is enhanced by factors such as the presence of heavy atoms (which increases spin-orbit coupling) and a small energy gap between the S1 and a higher-lying triplet state (Tn). wikipedia.orgmit.edu Once populated, the triplet state can decay to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.

Studies on naphthalene dimers have shown that triplet states can be formed with high quantum yields. nih.gov The nature of these triplet states, whether localized on a single naphthalene unit or delocalized over the dimer, depends on the specific geometry of the stacked units. nih.gov In the case of 9,10-bis(phenylethynyl)anthracene, a related compound, triplet state formation has been observed to occur through charge recombination following charge separation in polar solvents. nih.govacs.org The lifetime of the triplet state in naphthalene derivatives can be quenched by the presence of molecular oxygen. nih.gov

Photoluminescence Quantum Yields and Radiative Decay Rate Constants

The photoluminescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between the radiative decay rate constant (kr) and the sum of all non-radiative decay rate constants (knr).

Φf = kr / (kr + knr)

The radiative decay rate constant is related to the intrinsic properties of the molecule, such as the transition dipole moment, while the non-radiative decay rate constant encompasses all other de-excitation pathways, including internal conversion, intersystem crossing, and quenching. nih.gov

Specific photophysical data for this compound is scarce in the literature. However, data for the closely related compound 1,4-bis(trimethylsilylethynyl)naphthalene can provide valuable insight.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Radiative Decay Rate (kr) (s⁻¹) | Non-radiative Decay Rate (knr) (s⁻¹) |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane (B81311) | 347 | - | 0.85 | 2.0 | 4.25 x 10⁸ | 7.50 x 10⁷ |

Data for 1,4-bis(trimethylsilylethynyl)naphthalene is used as a proxy due to the lack of specific data for this compound. The radiative and non-radiative decay rates are calculated from the quantum yield and lifetime using the formulas: kr = Φf / τ and knr = (1 - Φf) / τ.

The high quantum yield of 0.85 for the silyl-substituted analogue suggests that for this class of compounds, radiative decay is the dominant relaxation pathway from the S1 state, with non-radiative processes being significantly less efficient.

Energy Transfer Mechanisms in this compound Systems

The photophysical behavior of this compound (BPE-N) and related systems is significantly influenced by non-radiative energy transfer processes. These mechanisms, primarily Förster Resonance Energy Transfer (FRET) and Dexter Electron Transfer, govern the de-excitation pathways of the molecule and are crucial for its applications in various photophysical and electronic devices.

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a ground-state acceptor chromophore through long-range dipole-dipole interactions. wikipedia.orgnih.gov The efficiency of FRET is acutely dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, and is inversely proportional to the sixth power of this distance. wikipedia.org This strong distance dependence makes FRET a valuable "spectroscopic ruler" for measuring intramolecular and intermolecular distances. wikipedia.orgnih.gov

Key requirements for FRET to occur include:

Sufficient spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. wikipedia.orgedinst.com

A donor with a reasonably long fluorescence lifetime in the absence of the acceptor. picoquant.com

An appropriate relative orientation of the donor and acceptor transition dipoles. wikipedia.org

In systems involving phenylethynyl-naphthalene derivatives, FRET can occur between different chromophoric units within a larger molecule or between separate molecules in an assembly. The efficiency of this energy transfer can be modulated by altering the structure of the linker connecting the donor and acceptor moieties, which in turn affects the distance and relative orientation of the chromophores. wikipedia.org

Table 1: Comparison of FRET and Dexter Energy Transfer

| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Electron Transfer |

|---|---|---|

| Mechanism | Dipole-dipole coupling wikipedia.org | Electron exchange edinst.comwikipedia.org |

| Distance Dependence | 1/r⁶ wikipedia.orgedinst.com | Exponential decay edinst.comlibretexts.org |

| Typical Range | 1-10 nm wikipedia.org | < 1 nm (typically within 10 Å) edinst.comwikipedia.orglibretexts.org |

| Requirement | Spectral overlap, favorable dipole orientation wikipedia.orgedinst.com | Wavefunction overlap edinst.comlibretexts.orglibretexts.org |

| Spin State | Singlet-singlet transfer edinst.com | Can involve both singlet and triplet states edinst.com |

Dexter electron transfer, or electron exchange, is a short-range, non-radiative energy transfer mechanism that involves the simultaneous exchange of electrons between a donor and an acceptor molecule. edinst.comwikipedia.orglibretexts.org This process requires the overlap of the electron wavefunctions of the participating molecules, and its efficiency decreases exponentially with increasing distance. edinst.comlibretexts.org Consequently, Dexter transfer is effective only at very short distances, typically less than 1 nanometer. edinst.comwikipedia.org

Unlike FRET, which is a through-space interaction, Dexter transfer is often described as a collisional process. libretexts.org It can facilitate both singlet-singlet and triplet-triplet energy transfer, making it a significant pathway for populating triplet states and for quenching fluorescence. edinst.com

Excited state quenching refers to any process that decreases the fluorescence intensity of a substance. libretexts.org In the context of this compound, quenching can occur through various mechanisms, including Dexter energy transfer to a suitable acceptor. For instance, molecules like oxygen (O₂) and nitric oxide (NO) are known quenchers of naphthalene luminescence. capes.gov.br The quenching process can affect both the singlet and triplet excited states. capes.gov.br

Time-Resolved Spectroscopy and Excited State Lifetime Measurements

Time-resolved spectroscopy is an essential tool for investigating the dynamics of excited states in molecules like this compound. By monitoring the decay of fluorescence or transient absorption signals over time, it is possible to determine the lifetimes of various excited states and to elucidate the pathways of energy transfer and relaxation.

For the related compound 1-(phenylethynyl)naphthalene (B3041897) (1-PEN), excited state lifetimes have been found to be in the nanosecond range. nih.gov Spectroscopic investigations have identified the origin of the transition to the first electronically excited singlet state (S1) at 30823 cm⁻¹. nih.gov In a study on a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325) derivative, a fluorescence quantum yield of 0.6 was measured in cyclohexane, with a corresponding lifetime of 0.5 nanoseconds at room temperature. nih.gov At 77 K in a frozen glass, the fluorescence lifetime increased to 0.8 nanoseconds. nih.gov

Transient absorption spectroscopy on naphthalene-based azo dyes has revealed multiple excited-state lifetimes, indicating complex relaxation dynamics. rsc.org These studies show lifetimes on the order of picoseconds to hundreds of picoseconds, and in some cases, even minutes, highlighting the diverse and often rapid excited-state processes that can occur. rsc.org For instance, in a platinum(II) diimine complex containing a naphthalene-diimide electron acceptor, excited states with lifetimes of 0.9 ps, 3 ps, 19 ps, and 520 µs were identified, corresponding to different electronic and vibrational relaxation processes. nsc.ru

Table 2: Excited State Lifetime Data for Related Naphthalene Derivatives

| Compound/System | Technique | Lifetime(s) | Conditions | Reference |

|---|---|---|---|---|

| 1-(Phenylethynyl)naphthalene (1-PEN) | Multiphoton Ionization | Nanosecond range | Gas phase | nih.gov |

| Doubly Bridged 1,4-Bis(phenylethynyl)benzene | Time-Correlated Single Photon Counting | 0.5 ns | Cyclohexane, Room Temp. | nih.gov |

| Doubly Bridged 1,4-Bis(phenylethynyl)benzene | Time-Correlated Single Photon Counting | 0.8 ns | EPA glass, 77 K | nih.gov |

| Naphthalene-based Azo Dyes (protonated) | Transient Absorption Spectroscopy | < 1 ps, ~3 ps, ~13 ps, ~200 ps | Acetonitrile (B52724) | rsc.org |

| Pt(II) diimine complex with Naphthalene-Diimide | Transient Absorption Spectroscopy | 0.9 ps, 3 ps, 19 ps, 520 µs | CH₂Cl₂ | nsc.ru |

These time-resolved measurements provide critical insights into the fundamental photophysical processes that govern the behavior of this compound and its derivatives, informing the design of new materials with tailored optical and electronic properties.

Charge Transport Properties and Mechanisms in 1,4 Bis Phenylethynyl Naphthalene Derivatives

Carrier Mobility Studies in Solid-State Architectures

The performance of an organic semiconductor is primarily evaluated by its ability to transport charge carriers, quantified by the charge carrier mobility (µ). This parameter is not intrinsic to the molecule alone but is heavily influenced by the morphology and order of the material in the solid state. Experimental studies typically involve the fabrication of device architectures like OFETs to measure these properties.

The characterization of a material as a hole transport layer (HTL) or an electron transport layer (ETL) is a critical step in assessing its potential for electronic devices. This is typically achieved by building OFETs, where the organic semiconductor is used as the active channel. By applying a gate voltage, either positive or negative charge carriers (holes or electrons) are induced in the channel, and their mobility can be calculated from the transistor's current-voltage characteristics.

While specific experimental data on OFETs fabricated with 1,4-Bis(phenylethynyl)naphthalene is not extensively documented in the literature, the characterization of closely related compounds provides significant insight. For instance, single crystals of 2,6-Bis-phenylethynyl-anthracene (BPEA), a structurally similar molecule with a larger aromatic core, have been used to fabricate high-performance OFETs. nih.gov These devices demonstrated impressive hole mobilities, showcasing the potential of the bis(phenylethynyl)arene molecular design for efficient charge transport. nih.gov The characterization of such devices involves measuring the output and transfer curves to extract key parameters like carrier mobility, threshold voltage, and the on/off current ratio. researchgate.netfrontiersin.org The high mobility observed in BPEA single-crystal transistors is indicative of band-like transport, which is characteristic of highly ordered systems with minimal defects or grain boundaries. nih.gov

The general methodology for characterizing a new material like this compound would involve:

Device Fabrication: Depositing the material as a thin film or single crystal onto a substrate with source and drain electrodes.

Electrical Measurement: Probing the current-voltage response in a transistor configuration.

Mobility Calculation: Using the transistor equations in the saturation regime to calculate the field-effect mobility.

The choice of electrode material is also crucial, as a small mismatch between the work function of the metal and the frontier orbital energy levels (HOMO for holes, LUMO for electrons) of the semiconductor is necessary to ensure efficient charge injection and low contact resistance. nih.gov

Table 1: Representative Device Performance of a Single-Crystal OFET based on the related compound 2,6-Bis-phenylethynyl-anthracene (BPEA)

| Parameter | Value |

| Semiconductor Material | 2,6-Bis-phenylethynyl-anthracene (BPEA) |

| Device Architecture | Single-Crystal OFET |

| Maximum Hole Mobility (µh) | 4.52 cm² V⁻¹ s⁻¹ |

| Contact Resistance (Rc) | 335 Ω cm |

Data sourced from a study on BPEA single-crystal transistors, demonstrating the high-mobility potential of this class of materials. nih.gov

The arrangement of molecules in the solid state is paramount for efficient charge transport. While single crystals represent the highest level of order, many organic materials exhibit intermediate phases of matter known as liquid crystals, or mesophases, which possess a degree of order between that of a crystalline solid and an isotropic liquid. In these phases, molecules can self-assemble into ordered structures, such as the columnar or smectic phases, which can provide pathways for charge migration. beilstein-journals.org

Derivatives of 1,4-Bis(phenylethynyl)benzene (B159325) (BPB), a compound with a similar rod-like structure to this compound, have been shown to exhibit high charge-carrier mobilities in their crystal mesophases. researchgate.net The ordered packing within these phases facilitates the necessary orbital overlap between adjacent molecules for charge hopping or delocalization to occur.

For example, studies on triphenylene-based columnar liquid crystals have reported hole mobilities as high as 0.1 cm² V⁻¹ s⁻¹. beilstein-journals.org In such systems, the disc-like molecules stack into columns, creating one-dimensional pathways for charge transport. Similarly, for rod-like molecules such as phenylethynyl-naphthalene derivatives, smectic mesophases, where molecules are arranged in layers, can also facilitate efficient two-dimensional charge transport within the layers. High charge carrier mobilities are often observed in highly ordered smectic phases due to the close packing of the aromatic cores.

Theoretical Models for Charge Transport

To understand the mechanisms governing charge movement through organic semiconductors at a molecular level, several theoretical models have been developed. The appropriate model often depends on the degree of structural order within the material and the strength of the electronic interactions between molecules.

Charge transport in organic semiconductors is typically described by one of two primary models: band-like transport or hopping transport.

Band-like Transport: This regime is characteristic of highly ordered materials, such as single crystals, where strong intermolecular electronic coupling leads to the formation of delocalized electronic bands (valence and conduction bands), similar to inorganic semiconductors. In this model, charge carriers are delocalized over multiple molecular units and move coherently through the material. A key signature of band-like transport is a decrease in carrier mobility with increasing temperature (μ ∝ T⁻ⁿ), which is attributed to increased scattering of the charge carriers by lattice vibrations (phonons). aps.org

Hopping Transport: In less ordered or amorphous materials, electronic states are typically localized on individual molecules. Charge transport occurs via incoherent "hops" of a charge carrier from one localized site to an adjacent one. This process is thermally activated, meaning that the mobility increases with temperature as carriers gain sufficient thermal energy to overcome the energy barriers for hopping.

The transition between these two regimes is not sharp and depends on the interplay between the electronic coupling (transfer integral) between adjacent molecules and the reorganization energy, which is the energy required to distort the molecular geometry upon charge transfer.

In the band-like transport regime, carrier mobility is ultimately limited by scattering events. The primary scattering mechanism in organic crystals arises from the interaction between the charge carriers and lattice vibrations, or phonons. This is known as electron-phonon coupling.

Classical hopping models, such as Marcus theory, treat the movement of atoms as a classical process that must overcome an activation energy barrier. However, for light nuclei like hydrogen and carbon, quantum mechanical effects can become significant. Quantum nuclear tunneling allows the molecular structure to rearrange during a charge hop without necessarily having to pass over the classical energy barrier.

This tunneling effect can significantly increase the rate of charge transfer, especially at lower temperatures where thermal energy is insufficient to overcome the classical barrier. Theoretical models that incorporate quantum nuclear tunneling have been shown to provide a more accurate description of charge transport in many organic semiconductors, helping to bridge the gap between the purely band-like and purely hopping descriptions.

Intermolecular Interactions Governing Charge Migration

The efficiency of charge migration in organic semiconducting materials, including derivatives of this compound, is not solely a function of the electronic properties of individual molecules. The arrangement of these molecules in the solid state and the nature of the non-covalent interactions between them play a pivotal role. These intermolecular forces dictate the degree of electronic coupling between adjacent molecules, which in turn governs the ease with which charge carriers (electrons and holes) can move from one molecule to another. Among the most significant of these interactions in planar, aromatic systems is π-stacking.

Role of π-Stacking in Intermolecular Charge Transfer

π-stacking refers to the attractive, non-covalent interactions between aromatic rings. In the context of this compound and its derivatives, the extensive π-conjugated system of the naphthalene (B1677914) core and the phenylethynyl arms makes these interactions a dominant force in the solid-state packing of the material. The geometry of this stacking—whether it is cofacial (face-to-face) or slipped-stack—and the distance between the interacting π-systems are critical determinants of the material's charge transport characteristics.

Effective intermolecular charge transfer requires significant overlap of the π-orbitals of neighboring molecules. This overlap creates pathways for charge carriers to delocalize or "hop" between molecules. The strength of this electronic coupling is highly sensitive to the relative orientation and proximity of the stacked molecules. In an idealized cofacial arrangement, the π-orbital overlap is maximized, which would theoretically lead to high charge mobility. However, strong cofacial π-stacking can also lead to excimer formation, which can trap energy and quench luminescence, a detrimental effect in optoelectronic applications such as organic light-emitting diodes (OLEDs).

Research on related phenyleneethynylene systems has provided valuable insights into the nuances of π-stacking. For instance, a study on 2,5-bis(2-hydroxyethoxy)-1,4-bis(phenylethynyl)benzene, a molecule with a similar rigid conjugated backbone, revealed a "crossed-dipole" π-stacking motif. acs.org In this arrangement, the molecules form stacks with a centroid-to-centroid distance of 3.62 Å, but each molecule is rotated by nearly 90 degrees relative to its neighbors in the stack. acs.org This specific geometry is influenced by hydrogen bonding from the side chains, but it highlights how substituent groups can be used to control the stacking arrangement and, consequently, the electronic properties of the material. Such a crossed-dipole arrangement can be beneficial for solid-state luminescence by mitigating the quenching effects often seen in highly cofacial stacks. acs.org

Computational studies on unsubstituted polyaromatic hydrocarbons like naphthalene provide fundamental data on the energetics and geometries of π-stacking. For a stacked naphthalene dimer, the interaction energy is a key parameter indicating the stability of the stacked configuration. Theoretical calculations have been employed to determine these energies, providing a basis for understanding the driving forces behind the solid-state assembly of naphthalene-containing molecules. arxiv.org

In derivatives like naphthalene diimides (NDIs), controlling π-π interactions has been shown to be crucial for performance in applications such as redox flow batteries. nih.gov While NDIs are structurally different from this compound, the principles governing their π-stacking behavior are analogous. In NDI systems, strong π-stacking can lead to precipitation, but gentle π-π interactions can induce beneficial clustering that facilitates electron transfer processes while maintaining solubility. nih.gov This demonstrates the delicate balance required in tuning intermolecular interactions to achieve desired material properties.

The efficiency of charge transfer via π-stacking is also dependent on the frontier molecular orbitals (HOMO and LUMO) of the interacting molecules. For efficient hole transport, the HOMOs of adjacent molecules must overlap effectively, while for electron transport, the LUMOs must have significant overlap. The congruence of these frontier orbitals between π-stacked pairs is a key factor in promoting charge transfer. nih.gov

The table below summarizes key parameters related to π-stacking in relevant aromatic systems, providing context for the expected values in this compound derivatives.

| Parameter | Value | Molecule/System | Significance |

| Interplanar Distance | ~3.4 - 3.8 Å | General π-stacked systems | Indicates the proximity of stacked molecules; shorter distances generally imply stronger electronic coupling. |

| Centroid-to-Centroid Distance | 3.62 Å | 2,5-bis(2-hydroxyethoxy)-1,4-bis(phenylethynyl)benzene | A specific experimental value for a closely related molecule, indicating a typical stacking distance. acs.org |

| Stacking Arrangement | Crossed-Dipole | 2,5-bis(2-hydroxyethoxy)-1,4-bis(phenylethynyl)benzene | Shows that modifications to the core structure can prevent highly cofacial stacking, which can be beneficial for luminescence. acs.org |

| Interaction Energy (Computational) | -4.1 kcal/mol | Naphthalene Dimer (Best Estimate) | Quantifies the stability of the π-stacked pair, influencing the thermodynamics of crystal packing. arxiv.org |

Advanced Spectroscopic and Structural Characterization Techniques

Laser Spectroscopy in Supersonic Jets (e.g., Cavity Ring-Down Spectroscopy)

Laser-induced fluorescence (LIF) excitation spectroscopy in a supersonic jet has been employed to study the electronic properties of molecules with similar structural motifs, such as bichromophoric systems containing two naphthalene (B1677914) moieties. researchgate.netosti.govtechnion.ac.il This technique allows for the investigation of intramolecular interactions by comparing the spectra of the larger molecule to its single chromophore counterpart. researchgate.netosti.govtechnion.ac.il For instance, in studies of 1,4-Di(1-naphthyl)propane, the two naphthalene units were found to not interact strongly, as evidenced by the lack of exciton (B1674681) splitting or excimer formation. researchgate.netosti.gov However, a significant red shift of the spectral origin was observed, which could not be attributed solely to aliphatic substitution. researchgate.netosti.govtechnion.ac.il

Cavity ring-down (CRD) spectroscopy, another sensitive laser-based technique, has been utilized to study the torsional motions of similar prototype molecular wires like 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) in a supersonic jet. nih.govworktribe.com This method is effective in probing the UV absorption bands and has been used to estimate the rotational barriers of the phenyl rings. nih.govworktribe.com

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural assignment of organic molecules. For derivatives of naphthalene and compounds with phenylethynyl groups, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Complete assignments of ¹H and ¹³C NMR data have been reported for various naphthalenyl-phenyl derivatives, which serve as a reference for identifying new related compounds. nih.gov In the case of substituted 1,4-phenylenediamines, 1D NOE difference and COSY experiments were used for a complete analysis of the ¹H NMR spectra. core.ac.uk The chemical shifts and coupling constants provide unambiguous evidence for the connectivity and substitution patterns on the aromatic rings. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenyl and Naphthyl Moieties

| Nucleus | Phenyl Group (ppm) | Naphthyl Group (ppm) |

| ¹H | 7.3-7.6 | 7.4-8.2 |

| ¹³C | 128-132 | 125-134 |

Note: The chemical shift ranges are approximate and can vary based on substitution and solvent.

Infrared Spectroscopy (FTIR) for Vibrational Fingerprint Analysis

Studies on naphthalene have shown that C-H stretching vibrations dominate the 3200-2900 cm⁻¹ region. nasa.gov The aggregation of naphthalene molecules leads to moderate spectral shifts in the C-H vibrational modes, while the C-C and C-C-C vibrational modes show relatively small or no shifts. nasa.gov High-resolution FTIR spectroscopy, particularly in a molecular beam or using synchrotron radiation, can resolve the rotational structure of vibrational bands, providing detailed information about the molecular constants. researchgate.netdtic.mil

Table 2: Key FTIR Vibrational Modes for Naphthalene and Phenylalkyne Moieties

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl and naphthyl rings. |

| C≡C Stretch | 2100 - 2260 | Stretching of the carbon-carbon triple bond of the ethynyl (B1212043) group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |

| C-H Out-of-Plane Bend | 690 - 900 | Bending of the C-H bonds out of the plane of the aromatic rings. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in a crystal lattice.

The crystal structures of numerous naphthalene derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions. nih.govnih.govresearchgate.net For example, in the structure of 1,4-bis(4-methoxyphenyl)naphthalene, the pendant methoxybenzene rings are splayed out of the plane of the naphthalene ring system. nih.gov The molecular packing in such crystals is often consolidated by C-H···π interactions. nih.gov X-ray diffraction has also been used to study the structure of liquid naphthalene. researchgate.net

Table 3: Crystallographic Data for a Representative Naphthalene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 15.203 (3) |

| b (Å) | 10.246 (2) |

| c (Å) | 7.1750 (14) |

| β (°) | 99.43 (3) |

| V (ų) | 1102.6 (4) |

| Z | 4 |

Data for 1,4-Bis(methylthio)naphthalene, a related compound, is shown for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous determination of the elemental composition.

HRMS using techniques like electrospray ionization (ESI) or electron ionization (EI) is routinely used to confirm the synthesis of phenylethynyl derivatives. semanticscholar.orgrsc.org The experimentally determined mass is compared to the calculated mass for the expected molecular formula, with a high degree of agreement confirming the identity of the compound. semanticscholar.orgrsc.org For instance, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is observed and its exact mass is measured. semanticscholar.orgrsc.org

Supramolecular Chemistry and Self Assembly of 1,4 Bis Phenylethynyl Naphthalene Architectures

Host-Guest Chemistry and Molecular Recognition

The electron-rich naphthalene (B1677914) core and phenylethynyl arms of BPEN derivatives allow them to act as "guest" molecules, interacting with various electron-deficient "host" systems through non-covalent forces.

The planar and electron-rich nature of the BPEN scaffold is well-suited for recognition by electron-deficient macrocyclic hosts, such as tetracationic cyclophanes. Research into the relationship between structural rigidity and complex stability has utilized derivatives of BPEN as model compounds. caltech.edu Specifically, a derivative, 1,5-bis(2-(2-methoxyethoxy)ethoxy)-2,6-bis(2-phenylethynyl)naphthalene, was studied for its ability to form a 1:1 complex with the tetracationic cyclophane, cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺). caltech.edu In this complex, the naphthalene-based guest resides within the cavity of the cyclophane host, stabilized by π-π stacking and electrostatic interactions.

The introduction of the rigid phenylethynyl units into the guest molecule was found to influence the stability of the resulting host-guest complex. caltech.edu While the general principle of using naphthalene-based units in molecular clips to bind guests is established, the specific interactions involving the BPEN framework are highly dependent on the complementary nature of the host receptor. rsc.org

Isothermal Titration Calorimetry (ITC) is a powerful technique for quantifying the thermodynamic parameters of host-guest interactions in solution. nih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH°), and stoichiometry (n).

In the study of the complex between 1,5-bis(2-(2-methoxyethoxy)ethoxy)-2,6-bis(2-phenylethynyl)naphthalene and the CBPQT⁴⁺ cyclophane, ITC was employed to determine the binding affinity. The experiment, conducted in acetonitrile (B52724) at 25 °C, yielded a binding constant that reflected a less stable complex compared to more flexible guest molecules, a consequence of the rigid backbone of the BPEN derivative. caltech.edu

| Guest Molecule | Host Molecule | Binding Constant (Kₐ) [M⁻¹] | Technique |

|---|---|---|---|

| 1,5-Bis(2-(2-methoxyethoxy)ethoxy)-2,6-bis(2-phenylethynyl)naphthalene | Cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺) | 140 | Isothermal Titration Microcalorimetry (ITC) |

Self-Assembled Structures and Aggregation Phenomena

The propensity of aromatic molecules to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. For BPEN and related compounds, this behavior is primarily driven by the cumulative effect of weak intermolecular forces.

The primary intermolecular force governing the self-assembly of BPEN is π-π stacking. arxiv.org This interaction arises from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. In the solid state, derivatives of BPEN exhibit stabilization through a combination of intra- and intermolecular interactions, including [π-π] stacking, [C-H···π], and [C-H···O] hydrogen bonds, the latter being present when ether chains are incorporated into the structure. caltech.edu

However, in solution, the tendency for aggregation can be weak. Studies on phenylacetylene (B144264) macrocycles show that while π-stacking can drive dimerization and aggregation, analogous open-chain oligomers exhibit much weaker association. illinois.edu This is corroborated by research on the closely related molecule 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), which showed no evidence of aggregation in cyclohexane (B81311) solution across a wide concentration range. nih.gov This suggests that while BPEN has the structural elements necessary for π-stacking, the formation of stable, organized phases in solution is not always spontaneous and may require specific conditions or structural modifications.

The supramolecular organization of BPEN-based architectures can be precisely tuned through rational molecular design. Key strategies include:

Introducing Flexible Side Chains: The addition of flexible chains, such as diethyleneglycol groups, to the naphthalene core serves multiple purposes. caltech.edu They enhance solubility and can influence the packing in the solid state through intramolecular and intermolecular hydrogen bonds, leading to pre-organized, folded conformations. caltech.edu

Modifying the Aromatic Core: The geometry of the rigid backbone has a direct impact on intermolecular interactions. In a derivative of BPEN, the terminal phenyl groups were found to be roughly perpendicular to the central naphthalene plane. caltech.edu This contrasts with the benzene-cored analogue (BPEB), where the phenyl groups are twisted relative to the central ring. This geometric difference affects the stability of complexes formed with macrocyclic hosts. caltech.edu

Structural Rigidification: Conversely, introducing tethers to create doubly bridged structures, as demonstrated with BPEB, can prevent the molecule from planarizing in its excited state. nih.gov This strategy of enforcing a specific, non-planar conformation dramatically alters the molecule's photophysical properties and would similarly influence its ability to participate in extended π-stacked assemblies.

Mechanically Interlocked Molecular Architectures

The structural rigidity and recognition properties of the BPEN scaffold make it a candidate for inclusion in mechanically interlocked molecular architectures, such as rotaxanes and catenanes. These systems consist of two or more separate components that are linked mechanically without a covalent bond.

The investigation of the binding between a BPEN derivative and the CBPQT⁴⁺ cyclophane was explicitly aimed at understanding the relationship between rigidity and stability in model complexes for mechanically interlocked compounds. caltech.edu The study highlighted that the rigid nature of the BPEN-based guest led to a reduced binding affinity compared to more flexible guests. caltech.edu This finding is critical for the design of molecular machines, as it implies a trade-off between the structural rigidity desired for specific functions and the stability of the interlocked complex. The formation of a stable complex is a prerequisite for the high-yield synthesis of such mechanically interlocked molecules.

Applications in Advanced Materials Science

Organic Optoelectronic Devices

The development of organic electronics relies on materials that can efficiently transport charge and emit light. The structural characteristics of 1,4-bis(phenylethynyl)naphthalene and its derivatives position them as valuable components in this field.

Naphthalene-based materials are recognized for their potential in blue organic light-emitting diodes (OLEDs). mdpi.com The naphthalene (B1677914) unit serves as a robust building block for constructing conjugated materials for blue-light emission. mdpi.com While direct studies on this compound as an emitter are not extensively detailed, research on related copolymers provides insight into its potential. For instance, copolymers incorporating a 1,4-naphthalene unit have been investigated as blue-emitting materials. In one study, a copolymer, PNP(1,4)-TF, which contains a 1,4-naphthalene moiety, was used as a guest material in a poly(9-vinyl carbazole) (PVK) host for blue OLEDs. mdpi.com The device's performance was significantly enhanced by introducing an electron transport layer (ETL), which improved both luminance efficiency and external quantum efficiency (EQE). mdpi.com

A related phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has demonstrated high photoluminescence efficiency both in solution and as a thin film, making it an effective emitter for blue electroluminescence. rsc.org This suggests that the phenylethynyl-aromatic core structure is beneficial for light emission. Furthermore, BPPB has been identified as a functional hole transport layer in OLEDs, indicating that compounds with similar structures, like this compound, could also exhibit charge-transporting properties. rsc.org The electronic properties of such molecules, including their HOMO and LUMO energy levels, are critical for their function as either emitters or charge transport materials. researchgate.net

Table 1: Performance of an OLED Device Using a 1,4-Naphthalene-Based Copolymer (PNP(1,4)-TF) as a Blue Emitter

| Device Structure | Doping Concentration (wt%) | Maximum Luminance Efficiency (Cd A⁻¹) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color |

|---|---|---|---|---|

| ITO/PEDOT:PSS/PNP(1,4)-TF:PVK/TPBi/LiF/Al | 6 | ~1.1 | ~1.0 | Blue |

In the realm of organic photovoltaics, materials with good electron-accepting capabilities are crucial. Naphthalene-based compounds, particularly those with electron-withdrawing groups, are explored for this purpose. For example, naphthalene diimides are noted for their n-channel (electron-transporting) behavior in organic electronics. nih.govrsc.org The incorporation of an electron-rich naphthalene donor and an electron-deficient triazine acceptor in a covalent organic framework has been shown to create a material that can regulate electron distribution for photocatalysis. rsc.org This donor-acceptor approach is fundamental to the operation of organic solar cells.

While direct application of this compound as an acceptor in OPVs is not widely reported, its electronic structure can be tuned. The design of donor-π-acceptor dyes for dye-sensitized solar cells has utilized naphthalene-based donors to achieve high open-circuit voltages, indicating that the naphthalene moiety can effectively participate in the charge separation process. researchgate.net The suitability of this compound as an acceptor would depend on its LUMO energy level relative to the HOMO level of a donor material.

The design of molecular wires and organic semiconductors hinges on creating molecules with efficient charge transport pathways. This is often achieved through extended π-conjugation and controlled intermolecular interactions. The rigid, linear structure of this compound makes it an excellent model for a molecular wire. The phenylethynyl bridges facilitate electron delocalization along the molecular axis.

Studies on related molecules, such as 1,4-bis(phenylethynyl)benzene (B159325) derivatives, have shown that substituents can significantly influence properties like liquid crystallinity and optical anisotropy. nih.gov The molecular and electronic structures of these derivatives have been a subject of interest due to their applications in liquid crystal displays, which require materials with high clearing points and large optical anisotropy. nih.gov The self-assembly of such molecules into ordered structures is critical for efficient charge transport in the solid state. For organic semiconductors, achieving a balance between solubility for processing and strong intermolecular π-π stacking for charge mobility is a key design challenge. researchgate.net The planar nature of the naphthalene core in this compound promotes such stacking, which is essential for band-like transport in organic crystals. aps.org

Non-Linear Optics (NLO) Materials

Non-linear optical (NLO) materials are essential for technologies like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with large, easily polarizable electron clouds. The extended π-system of this compound suggests its potential as an NLO material.

Second Harmonic Generation (SHG) is a second-order NLO process that requires materials to be non-centrosymmetric. While this compound itself is centrosymmetric and would not exhibit SHG activity in its isolated state, this can be overcome by molecular engineering. Introducing donor and acceptor groups at opposite ends of the π-conjugated system can break the centrosymmetry and induce a large second-order NLO response. The design of such "push-pull" systems is a common strategy for creating SHG-active molecules.